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molecular formula C7H17NO B8722033 2-Methoxyethyldiethylamine CAS No. 34166-03-5

2-Methoxyethyldiethylamine

Cat. No. B8722033
M. Wt: 131.22 g/mol
InChI Key: PPXWSSUGLNOXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07488425B2

Procedure details

A mixed solution prepared by mixing 200 mL of diethylamine (Kanto Chemical Co., Ltd.) and 85 mL of 2-methoxyethyl chloride (produced by Kanto Chemical) was placed in an autoclave and reacted at 120° C. for 50 hours. The internal pressure at this time was 353 kPa (3.6 kgf/cm2). After 10 hours, the crystals that settled out were removed by filtration, and the filtrate was subjected to normal-pressure distillation, yielding 66 g of 2-methoxyethyldiethylamine.
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4]Cl.[CH2:6]([NH:8][CH2:9][CH3:10])[CH3:7]>>[CH3:1][O:2][CH2:3][CH2:4][N:8]([CH2:9][CH3:10])[CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
85 mL
Type
reactant
Smiles
COCCCl
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mixed solution prepared
CUSTOM
Type
CUSTOM
Details
reacted at 120° C. for 50 hours
Duration
50 h
CUSTOM
Type
CUSTOM
Details
the crystals that settled out were removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate was subjected to normal-pressure distillation

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COCCN(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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